molecular formula C15H19NO2Si B12638707 Methyl 5-phenyl-4-(trimethylsilyl)-1H-pyrrole-2-carboxylate CAS No. 918827-40-4

Methyl 5-phenyl-4-(trimethylsilyl)-1H-pyrrole-2-carboxylate

Cat. No.: B12638707
CAS No.: 918827-40-4
M. Wt: 273.40 g/mol
InChI Key: XSPOMVNGYHZENS-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-4-(trimethylsilyl)-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a phenyl group, a trimethylsilyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenyl-4-(trimethylsilyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 5-phenyl-1H-pyrrole-2-carboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-4-(trimethylsilyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Pyrrole derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with various functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Methyl 5-phenyl-4-(trimethylsilyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-4-(trimethylsilyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-phenyl-1H-pyrrole-2-carboxylate: Lacks the trimethylsilyl group, which may affect its reactivity and biological activity.

    5-Phenyl-4-(trimethylsilyl)-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, influencing its solubility and chemical behavior.

    Methyl 4-(trimethylsilyl)-1H-pyrrole-2-carboxylate:

Uniqueness

Methyl 5-phenyl-4-(trimethylsilyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a phenyl group and a trimethylsilyl group on the pyrrole ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

918827-40-4

Molecular Formula

C15H19NO2Si

Molecular Weight

273.40 g/mol

IUPAC Name

methyl 5-phenyl-4-trimethylsilyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H19NO2Si/c1-18-15(17)12-10-13(19(2,3)4)14(16-12)11-8-6-5-7-9-11/h5-10,16H,1-4H3

InChI Key

XSPOMVNGYHZENS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N1)C2=CC=CC=C2)[Si](C)(C)C

Origin of Product

United States

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